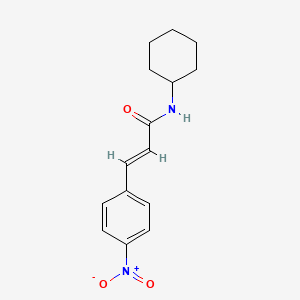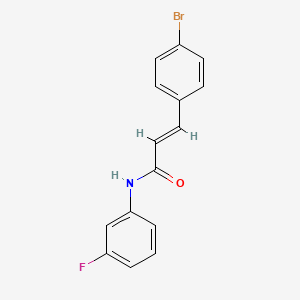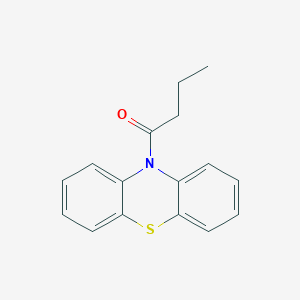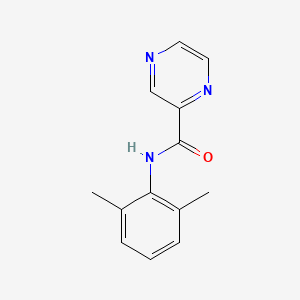
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide, also known as TBNPB, is a chemical compound that belongs to the benzamide family. It is a potent and selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. TBNPB has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity.
Mécanisme D'action
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide binds to and activates PPARγ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity, improved glucose uptake, and decreased lipid accumulation. 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide also has anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide has been shown to improve insulin sensitivity, reduce blood glucose levels, and promote weight loss in animal models. It also reduces lipid accumulation in adipose tissue and liver. 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide has anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and chemokines. In addition, 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide is a potent and selective agonist of PPARγ, making it a valuable tool compound for studying the role of PPARγ in various biological processes. It has been extensively studied and its synthesis has been optimized to improve yield and purity. However, 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide and its potential therapeutic applications. One direction is to investigate the efficacy of 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide in human clinical trials for the treatment of metabolic disorders, such as type 2 diabetes and obesity. Another direction is to study the potential of 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide as an anticancer agent in human cancer cell lines. Furthermore, the development of novel PPARγ agonists with improved solubility and stability could lead to the discovery of new therapeutic agents for the treatment of metabolic disorders and cancer.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide involves the reaction between 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide and thionyl chloride in the presence of pyridine. The resulting product is then purified through column chromatography to obtain pure 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide. The synthesis of 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide has been optimized to improve its yield and purity, making it a viable compound for scientific research.
Applications De Recherche Scientifique
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and promote weight loss in animal models. 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide has also been investigated for its potential anti-inflammatory and anticancer properties. In addition, 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide has been used as a tool compound to study the role of PPARγ in various biological processes.
Propriétés
IUPAC Name |
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-15(6-5-7-16(12)20(22)23)19-17(21)13-8-10-14(11-9-13)18(2,3)4/h5-11H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKKJNVOUBMOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5850746.png)


![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B5850783.png)



![7-[(4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5850831.png)
![1-(4-fluorophenyl)ethanone [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5850832.png)

![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5850837.png)
